molecular formula C16H12N2O2S B7836279 [(4-Phenylphthalazin-1-yl)sulfanyl]acetic acid

[(4-Phenylphthalazin-1-yl)sulfanyl]acetic acid

Cat. No.: B7836279
M. Wt: 296.3 g/mol
InChI Key: DUZUGQAKXOKXTF-UHFFFAOYSA-N
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Description

[(4-Phenylphthalazin-1-yl)sulfanyl]acetic acid is a compound that features a phthalazine ring system substituted with a phenyl group and a sulfanylacetic acid moiety. Phthalazines are known for their significant biological activities and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Phenylphthalazin-1-yl)sulfanyl]acetic acid typically involves the reaction of a phthalazine derivative with a phenyl group and a sulfanylacetic acid moiety. One common method includes the reaction of 2-(4-isopropylbenzoyl)benzoic acid with hydrazine hydrate to form a phthalazinone intermediate, which can then be further functionalized . The reaction conditions often involve refluxing in methanol with methanesulfonic acid as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of more cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

[(4-Phenylphthalazin-1-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The phthalazine ring can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the phthalazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced phthalazine derivatives.

    Substitution: Various substituted phenyl and phthalazine derivatives.

Scientific Research Applications

[(4-Phenylphthalazin-1-yl)sulfanyl]acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [(4-Phenylphthalazin-1-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The phthalazine ring system can interact with various enzymes and receptors, potentially inhibiting or activating them. The sulfanylacetic acid moiety may also play a role in modulating the compound’s activity by interacting with different biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(4-Phenylphthalazin-1-yl)sulfanyl]acetic acid is unique due to the presence of both the phenyl and sulfanylacetic acid moieties, which may confer distinct chemical and biological properties compared to other phthalazine derivatives. This combination of functional groups can lead to unique interactions with molecular targets and pathways, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(4-phenylphthalazin-1-yl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S/c19-14(20)10-21-16-13-9-5-4-8-12(13)15(17-18-16)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZUGQAKXOKXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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